molecular formula C21H27N5O3 B5008319 1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine

1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine

Cat. No.: B5008319
M. Wt: 397.5 g/mol
InChI Key: BAPLYUBGCBOHDO-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a nitrophenyl compound under controlled conditions. The reaction may require catalysts such as palladium or iridium complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitro and methoxy groups may also play roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(P-Methoxyphenyl)-2-Nitro-1-Propene: Similar in structure but lacks the piperazine ring.

    1-(2-Nitro-Phenyl)-3-Phenyl-Propenone: Contains a nitrophenyl group but differs in the overall structure.

Uniqueness

1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is unique due to the combination of the piperazine ring with both methoxy and nitrophenyl groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-29-21-5-3-2-4-19(21)24-12-14-25(15-13-24)20-16-17(6-7-18(20)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPLYUBGCBOHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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